molecular formula C11H7ClN2O2S B215115 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine

2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine

Cat. No. B215115
M. Wt: 266.7 g/mol
InChI Key: JUNZUXCIABTUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine, also known as CNP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including pharmaceuticals, agriculture, and material science. CNP is a yellow crystalline solid that is soluble in organic solvents, and its chemical formula is C11H7ClN2O2S.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme's active site. This leads to the disruption of the enzyme's function and the subsequent inhibition of the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine has been shown to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species, increasing the levels of antioxidant enzymes, and reducing inflammation. These effects are thought to be due to 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine's ability to inhibit enzyme activity and modulate physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine in lab experiments is its high potency, which allows for the use of small amounts of the compound. Additionally, 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine has a relatively simple synthesis method, which makes it easy to produce. However, one limitation of using 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine. One area of interest is the development of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine in agriculture as a pesticide or herbicide. Additionally, researchers are exploring the use of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine in material science, such as the development of new sensors or catalysts.
In conclusion, 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine is a valuable compound that has been extensively studied for its potential use in various fields. Its potent inhibitory activity against enzymes makes it a promising candidate for the development of new drugs, and its simple synthesis method makes it easy to produce. Further research on 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine can be achieved through various methods, including the reaction of 2-chloro-3-nitropyridine with thiophenol in the presence of a base or the reaction of 2-chloro-3-nitropyridine with sodium sulfide and sulfur in the presence of a solvent. These methods have been optimized to produce high yields of 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine with minimal impurities.

Scientific Research Applications

2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine has been extensively studied for its potential use in the development of new drugs. Researchers have found that 2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine exhibits potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are implicated in diseases such as Alzheimer's, Parkinson's, and depression.

properties

Product Name

2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.7 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-3-nitropyridine

InChI

InChI=1S/C11H7ClN2O2S/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H

InChI Key

JUNZUXCIABTUPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])Cl

solubility

1.7 [ug/mL]

Origin of Product

United States

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